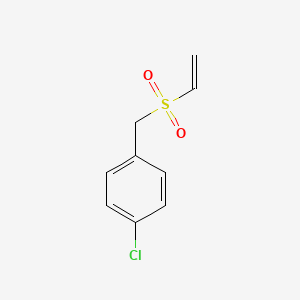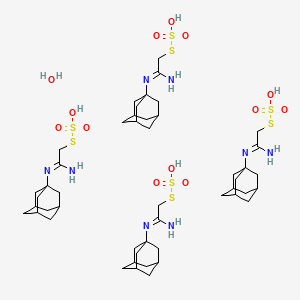
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride is a chemical compound with the molecular formula C22-H29-N-O2.Cl-H and a molecular weight of 375.98 . This compound is known for its unique structure, which includes a naphthalene ring, an isopropyl group, and a pyrrolidinopropyl group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of 1-naphthaleneacetic acid, followed by the introduction of the isopropyl group and the pyrrolidinopropyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
化学反応の分析
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
作用機序
The mechanism of action of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-pyrrolidinopropyl)-, hydrochloride can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: Lacks the isopropyl and pyrrolidinopropyl groups, resulting in different chemical properties and applications.
Alpha-isopropyl-1-naphthaleneacetic acid: Similar structure but without the pyrrolidinopropyl group, leading to variations in reactivity and biological activity.
Alpha-(3-pyrrolidinopropyl)-1-naphthaleneacetic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
6733-68-2 |
|---|---|
分子式 |
C22H30ClNO2 |
分子量 |
375.9 g/mol |
IUPAC名 |
2-naphthalen-1-yl-2-propan-2-yl-5-pyrrolidin-1-ium-1-ylpentanoic acid;chloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-17(2)22(21(24)25,13-8-16-23-14-5-6-15-23)20-12-7-10-18-9-3-4-11-19(18)20;/h3-4,7,9-12,17H,5-6,8,13-16H2,1-2H3,(H,24,25);1H |
InChIキー |
JYUOAWRAIKAGRF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCC[NH+]1CCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)

![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)



